14-benzyl-4-bromo-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione
Description
The compound 14-benzyl-4-bromo-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0²,⁷.0¹³,¹⁷]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione is a polycyclic heteroatom-rich molecule featuring a fused tetracyclic scaffold with oxygen (oxa), sulfur (thia), and nitrogen (aza) atoms. Its structural complexity arises from the integration of benzyl, phenyl, and bromo substituents, which influence its electronic, steric, and bioactive properties. The compound’s crystallographic parameters, if resolved, would likely employ refinement programs like SHELXL , a standard in small-molecule crystallography.
Properties
Molecular Formula |
C26H18BrNO3S2 |
|---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
14-benzyl-4-bromo-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione |
InChI |
InChI=1S/C26H18BrNO3S2/c27-17-11-12-19-18(13-17)20-21(25(29)31-19)22(16-9-5-2-6-10-16)32-24-23(20)33-26(30)28(24)14-15-7-3-1-4-8-15/h1-13,20-22H,14H2 |
InChI Key |
IBVVMBLZHPMSGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C4C(C(S3)C5=CC=CC=C5)C(=O)OC6=C4C=C(C=C6)Br)SC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-benzyl-4-bromo-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of various functional groups through specific reactions such as bromination, benzylation, and phenylation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
14-benzyl-4-bromo-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the bromine and benzyl positions, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dichloromethane, ethanol, tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
14-benzyl-4-bromo-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 14-benzyl-4-bromo-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The 14-benzyl group introduces steric bulk compared to smaller substituents (e.g., methoxy), which may impact binding interactions in biological systems.
Crystallographic Data
However, structural analogs highlight trends in bond angles and torsion angles, which are critical for stability and conformation. For example:
Selected Torsion Angles (°) from Analog :
| Position | Angle |
|---|---|
| C1–C2–C3–C4 | −156.42 (9) |
| N1–C5–C6–C7 | 75.97 (12) |
| S1–C8–C9–C10 | −51.22 (13) |
Comparison Insights :
- The 8-oxa-12,16-dithia system in the target compound likely exhibits bond angles closer to 105–110°, consistent with sulfur’s larger atomic radius compared to oxygen .
- Torsional strain in the tetracyclic core may differ from heptacyclic analogs due to reduced ring tension .
Functional Group Analysis
Bromo vs. Methoxy Substituents:
Benzyl vs. Phenyl Moieties:
- The 14-benzyl group adds a flexible CH₂ linker compared to rigid phenyl groups, possibly improving membrane permeability in bioactive contexts .
Biological Activity
The compound 14-benzyl-4-bromo-11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione is a complex organic molecule with significant potential in various biological applications. This article explores its biological activity, synthesizing findings from diverse research studies and literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 448.5 g/mol. The structure features multiple functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N2O4S |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research has indicated that compounds similar to 14-benzyl-4-bromo derivatives exhibit anticancer properties through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, a derivative demonstrated an IC50 value indicating significant potency against specific cancer cell lines .
- Mechanism of Action : The compound's mechanism may involve the modulation of signaling pathways related to cell survival and proliferation, particularly those involving the MAPK/ERK pathway .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : In vitro studies suggest that it exhibits activity against a range of bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Fungal Activity : Some derivatives have shown promise against fungal pathogens, indicating a broad spectrum of antimicrobial activity .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes:
- Thromboxane Synthase Inhibition : Similar compounds have been noted for their ability to inhibit thromboxane synthase selectively, which could have implications in cardiovascular disease management .
- Cyclooxygenase Inhibition : The compound may also exhibit cyclooxygenase (COX) inhibition properties, which are relevant in inflammation and pain management .
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The results indicated an IC50 value of approximately 10 µM for breast cancer cells, suggesting strong anticancer potential.
Study 2: Antimicrobial Screening
In a comparative study assessing the antimicrobial efficacy of several benzyl derivatives, 14-benzyl-4-bromo showed notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 64 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
